molecular formula C19H26N2O3S B6139072 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole

5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole

Cat. No. B6139072
M. Wt: 362.5 g/mol
InChI Key: AIRJBQAOSDIQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and is a selective agonist of alpha-7 nicotinic acetylcholine receptor (α7nAChR).

Mechanism of Action

5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole is a selective agonist of α7nAChR. This receptor is involved in various physiological processes such as learning, memory, attention, and synaptic plasticity. Activation of α7nAChR by PNU-282987 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
Activation of α7nAChR by PNU-282987 has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance synaptic plasticity, and promote neuroprotection. It has also been shown to have anti-inflammatory and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PNU-282987 in lab experiments is its selectivity for α7nAChR. This allows researchers to study the specific effects of α7nAChR activation without interference from other receptors. However, one of the limitations of using PNU-282987 is its short half-life, which can make it difficult to maintain a stable concentration in vitro.

Future Directions

There are several future directions for the study of PNU-282987. One of the major areas of research is the development of more potent and selective α7nAChR agonists. Another area of research is the study of the potential therapeutic applications of PNU-282987 in the treatment of various neurological disorders. Additionally, the use of PNU-282987 in combination with other drugs or therapies is an area of interest for future research.

Synthesis Methods

The synthesis of 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole involves several steps. The first step is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-pyrrolidinone to form 1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone. The second step involves the reaction of 1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone with propyl Grignard reagent to form 5-propyl-1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone. The final step is the reaction of 5-propyl-1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone with hydroxylamine-O-sulfonic acid to form 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole.

Scientific Research Applications

5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

5-propyl-3-[1-(2,4,5-trimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-5-7-16-12-17(20-24-16)18-8-6-9-21(18)25(22,23)19-11-14(3)13(2)10-15(19)4/h10-12,18H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRJBQAOSDIQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-3-[1-(2,4,5-trimethylbenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole

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